molecular formula C13H16N2O3S2 B2953555 3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide CAS No. 2415456-10-7

3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide

Cat. No.: B2953555
CAS No.: 2415456-10-7
M. Wt: 312.4
InChI Key: AXNXXIZCWBKMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a cyclopropyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the thiophene ring. The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

The oxazole ring is usually formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The final step involves the sulfonation of the oxazole ring, typically using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain a thiophene ring, are used for their anti-inflammatory and anesthetic properties.

    Cyclopropyl Compounds: Cyclopropyl-containing drugs like ciprofloxacin are known for their antibacterial activity.

    Oxazole Derivatives: Oxazole-containing compounds, such as oxaprozin, are used for their anti-inflammatory effects.

Uniqueness

The uniqueness of 3,5-dimethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-1,2-oxazole-4-sulfonamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials with specific desired characteristics.

Properties

IUPAC Name

3,5-dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S2/c1-9-12(10(2)18-15-9)20(16,17)14-8-13(4-5-13)11-3-6-19-7-11/h3,6-7,14H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNXXIZCWBKMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.